molecular formula C15H13NO2 B110192 N-(9-Hydroxy-9H-fluoren-2-yl)acetamide CAS No. 57229-41-1

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Cat. No.: B110192
CAS No.: 57229-41-1
M. Wt: 239.27 g/mol
InChI Key: AWIRWBJUFQZCLT-UHFFFAOYSA-N
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Description

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol It is a derivative of fluoren-2-yl acetamide, characterized by the presence of a hydroxy group at the 9th position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide typically involves the acetylation of 9-hydroxyfluorene. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable reagent in organic reactions.
  • Reagent in Chemical Reactions : It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized to form ketone or aldehyde derivatives and reduced to yield corresponding amines.

Biology

  • Biological Activity : Research indicates that N-(9-Hydroxy-9H-fluoren-2-yl)acetamide exhibits potential biological activities, including enzyme inhibition and effects on cellular processes. Its hydroxy group facilitates interactions with biological macromolecules, influencing enzyme activities and cellular signaling pathways .
  • Carcinogenicity and Mutagenicity Studies : The compound has been studied for its potential roles in carcinogenicity and mutagenicity. It acts as a substrate for cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic properties reveal potential anti-inflammatory and anticancer activities. Case studies have shown that treatment with this compound can lead to cell cycle arrest in cancer cell lines, such as MCF-7 cells.

Breast Cancer Treatment

A notable study demonstrated that treatment with this compound resulted in cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. This suggests its potential as a therapeutic agent against breast cancer by disrupting normal cell division processes.

Enzyme Inhibition

Further research has indicated that this compound can inhibit specific enzymes involved in metabolic processes, showcasing its potential utility in drug development targeting metabolic disorders or cancers .

Mechanism of Action

The mechanism of action of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group at the 9th position allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The acetamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison: N-(9-Hydroxy-9H-fluoren-2-yl)acetamide is unique due to the presence of the hydroxy group at the 9th position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, such as N-(7-Hydroxy-9H-fluoren-2-yl)acetamide, the position of the hydroxy group can lead to different interaction patterns with biological targets and distinct chemical properties .

Biological Activity

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, also known as N-hydroxy-N-(2-fluorenyl)acetamide, is an organic compound with the molecular formula C15H13NO2C_{15}H_{13}NO_2 and a molecular weight of approximately 239.27 g/mol. This compound has attracted significant attention in biological and medicinal chemistry due to its potential biological activities, particularly in the context of carcinogenicity, mutagenicity, and enzyme inhibition.

Chemical Structure and Synthesis

The structure of this compound features a hydroxy group at the 9-position of the fluorenyl moiety, which is crucial for its biological activity. The synthesis typically involves the acetylation of 9-hydroxyfluorene using acetic anhydride in the presence of a base such as pyridine, under reflux conditions at temperatures between 60 to 70°C for several hours .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxy group facilitates hydrogen bonding with macromolecules, influencing enzyme activities and cellular signaling pathways. This compound acts as a substrate for cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA, resulting in mutagenic effects .

Carcinogenicity and Mutagenicity

This compound has been studied extensively for its carcinogenic potential. It is a derivative of 2-acetylaminofluorene (AAF), which has been shown to induce tumors in various animal models, particularly in the liver and bladder. The compound's metabolic activation via cytochrome P450 enzymes produces highly reactive intermediates that can interact with DNA, leading to mutations .

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes and potentially lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Tumor Induction Studies : In rodent models, administration of AAF derivatives has demonstrated significant tumorigenic effects, particularly in the bladder and liver. These studies highlight the compound's potential as a model for understanding chemical carcinogenesis .
  • Metabolic Pathway Analysis : Research has shown that this compound undergoes metabolic activation leading to various metabolites, including reactive forms that can bind to DNA. This aspect is crucial for understanding its mutagenic properties .
  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed its potential role as an inhibitor, which could be leveraged for therapeutic purposes .

Comparative Analysis with Similar Compounds

This compound is structurally similar to other compounds like 2-acetylaminofluorene and N-hydroxy-2-acetamidofluorene. The following table summarizes key differences:

Compound NameStructure CharacteristicsUnique Features
2-Acetylaminofluorene Contains an acetylamino groupKnown carcinogen; induces tumors
N-Hydroxy-2-acetamidofluorene Hydroxylated derivative of 2-acetamidofluoreneMore reactive due to hydroxyl group
N-Acetoxy-N-(2-fluorenyl)acetamide Acetoxy derivativeIncreased reactivity towards nucleophiles
This compound Hydroxylated at the 9-positionEnhanced biological activity and carcinogenic potential

Properties

IUPAC Name

N-(9-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8,15,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIRWBJUFQZCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283157
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-41-1
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57229-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(9-hydroxyfluoren-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylamino-9-fluorenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

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